methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core linked to an indole moiety via an amide bond. The thiazole ring is substituted with a methyl group at position 5 and a methyl ester at position 4, while the indole group is functionalized with an isopropyl substituent at position 1.
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[(1-propan-2-ylindole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N3O3S/c1-10(2)21-9-8-12-13(6-5-7-14(12)21)16(22)20-18-19-15(11(3)25-18)17(23)24-4/h5-10H,1-4H3,(H,19,20,22) |
InChI Key |
KUOWKPYQXGDVBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and using catalysts to enhance reaction rates. The use of continuous flow reactors can also improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and halogenated indole derivatives .
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has shown promising results against a range of bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.06 to 1.88 mg/mL against Gram-positive and Gram-negative bacteria, indicating significant antibacterial activity .
Anticancer Activity
Indole and thiazole derivatives are often explored for their anticancer properties. Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Variations in the synthesis process can lead to a library of analogs with enhanced or modified biological activities. For example:
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| Analog A | Acylation with chloroacetic acid | Antibacterial |
| Analog B | Modification of the thiazole ring | Anticancer |
Study 1: Antimicrobial Evaluation
In a study evaluating twenty-nine thiazole derivatives, this compound was among the compounds tested for antimicrobial efficacy. The results indicated that modifications in the indole or thiazole rings significantly influenced antibacterial activity .
Study 2: Structure–Activity Relationship (SAR)
Research on structure–activity relationships has shown that substituents on the indole moiety can enhance or diminish the biological activity of similar compounds. For instance, introducing specific groups at designated positions on the thiazole ring has been linked to improved efficacy against certain bacterial strains .
Mechanism of Action
The mechanism of action of methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with DNA and proteins, affecting cellular processes .
Comparison with Similar Compounds
Substituent Effects on the Indole Moiety
- Brominated Indole Derivative (CAS 1442084-81-2): Methyl 2-{[(5-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate (MW 408.3) features a bromine atom at position 5 of the indole ring.
- Methyl-Substituted Indole Derivative (CAS 1219577-34-0): Ethyl 4-methyl-2-{[(1-methyl-1H-indol-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (MW 343.4) replaces the isopropyl group with a methyl substituent and uses an ethyl ester. ~2.5 for methyl esters). This compound’s reduced molecular weight may enhance bioavailability .
Thiazole Core Modifications
Halogenated Thiazole Derivatives :
highlights 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, which exhibits antimicrobial activity. The chloro and fluoro substituents on the thiazole and phenyl rings enhance dipole interactions and metabolic resistance, suggesting that halogenation at specific positions can optimize bioactivity .Oxadiazole-Containing Analogs (Raltegravir) :
Raltegravir (CAS 518048-05-0), an antiviral agent, replaces the thiazole with an oxadiazole ring. The oxadiazole’s electron-deficient nature facilitates stronger hydrogen bonding with target enzymes (e.g., HIV integrase), while the potassium salt improves aqueous solubility. This contrasts with the thiazole core of the target compound, which may prioritize π-π stacking over hydrogen bonding .
Ester Group Variations
- Ethyl vs. Methyl Esters :
The ethyl ester in CAS 1219577-34-0 increases lipophilicity compared to the methyl ester in the target compound. Ethyl esters are generally more resistant to esterase-mediated hydrolysis, suggesting improved plasma stability. However, methyl esters may offer faster cellular uptake due to lower molecular weight .
Key Research Findings and Implications
Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | ~375.4* | ~2.5 | Isopropyl-indole, methyl ester |
| Brominated Indole (CAS 1442084-81-2) | 408.3 | ~3.2 | 5-Bromo-indole, methyl ester |
| Methyl-Indole (CAS 1219577-34-0) | 343.4 | ~2.8 | Methyl-indole, ethyl ester |
| Raltegravir (CAS 518048-05-0) | 482.5 | ~1.9 | Oxadiazole, potassium salt |
*Estimated based on structural analogs.
Biological Activity
Methyl 2-{[(1-isopropyl-1H-indol-4-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The indole moiety contributes to the compound's biological activity, often associated with various pharmacological effects.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of thiazole and indole exhibit significant antimicrobial activities. For instance, compounds similar to the target compound have shown effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for related thiazole derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Thiazole Derivative 1 | 0.22 | Bactericidal |
| Thiazole Derivative 2 | 0.25 | Bactericidal |
Anticancer Activity
Indoles are known for their anticancer properties. Research indicates that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models has not been extensively documented but is hypothesized based on structural similarities with known active compounds.
Enzyme Inhibition
The compound’s potential as an enzyme inhibitor is noteworthy. Indoles and thiazoles have been studied for their ability to inhibit key enzymes involved in metabolic pathways relevant to diseases such as cancer and bacterial infections. For example, compounds that inhibit fatty acid synthase (FASN) have shown promise in reducing tumor growth .
Case Studies
A case study involving a thiazole derivative demonstrated its effectiveness in inhibiting the growth of breast cancer cells in vitro. The study reported a dose-dependent response with significant reductions in cell viability at concentrations above 10 µM .
Another study examined the interaction of similar indole-based compounds with bacterial biofilms, revealing that these compounds could disrupt biofilm formation, which is critical for bacterial resistance .
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Answer:
The synthesis typically involves multi-step organic reactions, starting with coupling the indole and thiazole precursors. Key steps include:
- Amide bond formation : Reacting the indole-4-carbonyl chloride with the amino-thiazole intermediate under anhydrous conditions (e.g., using DMF as a solvent and DCC as a coupling agent) .
- Esterification : Introducing the methyl ester group via nucleophilic acyl substitution, often requiring controlled temperatures (0–5°C) to minimize side reactions .
Optimization strategies : - Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalyst use : Triethylamine or DMAP can accelerate amidation .
- Purity monitoring : Use TLC and HPLC to track intermediates and adjust reaction times .
Advanced: How can researchers resolve discrepancies in biological activity data across different in vitro assays?
Answer:
Contradictory activity data may arise from assay conditions or target specificity. Methodological approaches include:
- Dose-response standardization : Ensure consistent compound concentrations and incubation times .
- Structural analogs comparison : Test derivatives with modified substituents (e.g., methyl vs. isopropyl groups) to isolate functional group effects .
- Target validation : Use siRNA or CRISPR knockout models to confirm the compound’s interaction with suspected enzymes/receptors .
- Meta-analysis : Cross-reference data with structurally similar thiazole-indole hybrids reported in literature .
Basic: What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., indole C4 carbonyl, thiazole C2 amino) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities .
- HPLC-PDA : Quantifies purity (>95% recommended for biological assays) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .
- IR spectroscopy : Identifies carbonyl (1700–1750 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches .
Advanced: What strategies are effective in elucidating the mechanism of action when biochemical assays yield conflicting results?
Answer:
- Computational docking : Predict binding poses with homology-modeled targets (e.g., kinases, GPCRs) using software like AutoDock Vina .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and stoichiometry for suspected targets .
- Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed proteins post-treatment .
- Resistance studies : Generate drug-resistant cell lines to pinpoint target mutations via whole-exome sequencing .
Basic: How do specific functional groups (e.g., isopropyl, methyl ester) influence the compound’s physicochemical properties?
Answer:
- Isopropyl group : Enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .
- Methyl ester : Increases metabolic stability compared to free carboxylic acids; susceptible to esterase-mediated hydrolysis in vivo .
- Thiazole ring : Contributes to π-π stacking with aromatic residues in target proteins .
Experimental validation : - LogP measurement via shake-flask method .
- Stability assays in simulated gastric fluid (pH 2) and plasma .
Advanced: How can computational modeling be integrated with experimental data to predict interactions with novel biological targets?
Answer:
- Pharmacophore modeling : Identify essential interaction features (e.g., hydrogen bond acceptors, hydrophobic pockets) using Schrödinger Suite .
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR analysis : Corrogate substituent effects (e.g., electron-withdrawing groups on thiazole) with activity data from analogs .
- Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays .
Basic: What are the best practices for ensuring compound stability under varying storage conditions?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- pH stability : Pre-formulate in lyophilized form or buffer (pH 6–7) to avoid ester hydrolysis .
- Moisture control : Use desiccants (silica gel) in sealed containers .
- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Advanced: What experimental approaches determine pharmacokinetic properties in preclinical models?
Answer:
- ADME profiling :
- Absorption : Caco-2 cell permeability assays .
- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites .
- In vivo PK : Administer IV/PO doses to rodents; collect plasma for LC-MS/MS quantification .
- Tissue distribution : Radiolabel the compound (14C/3H) and track accumulation via autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
